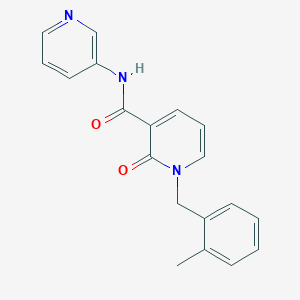

1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14-6-2-3-7-15(14)13-22-11-5-9-17(19(22)24)18(23)21-16-8-4-10-20-12-16/h2-12H,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDLCWQMDIQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article discusses its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dihydropyridine core with a pyridine substituent and a carboxamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown promising results in inhibiting the growth of HeLa and MDA-MB-231 cell lines. The mechanism often involves the induction of apoptosis through caspase activation and PARP cleavage, suggesting that our compound may also share these properties.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 0.069 |

| 2 | MDA-MB-231 | 0.075 |

| 3 | A549 | 0.0046 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

Compounds similar to 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide have demonstrated antimicrobial activity against various pathogens. The presence of the pyridine ring is often linked to enhanced interaction with microbial enzymes or cellular structures, leading to increased efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, primarily through caspase activation.

- Cell Membrane Interaction : The hydrophobic regions of the molecule facilitate better interaction with cell membranes, enhancing cellular uptake and subsequent biological effects.

Case Studies

In a recent study focusing on pyridine derivatives, it was found that modifications in the substituents significantly impacted their biological activity. For example, compounds with hydroxyl groups exhibited lower IC50 values compared to those without, indicating enhanced potency against cancer cell lines .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The table below compares key structural features, molecular weights, and physical properties of related compounds:

Key Observations

Substituent Effects on Physicochemical Properties :

- Benzyl Group Variations : The position (2- vs. 4-methyl) and electronic nature (e.g., methoxy, chloro) of benzyl substituents influence melting points and solubility. For example, the 4-methoxybenzyl analog (mp >200°C) exhibits higher thermal stability than the unsubstituted benzyl derivative (mp 128–130°C) .

- Amide Group Modifications : Pyridin-3-yl amides (e.g., CAS 946378-37-6 ) may enhance binding to biological targets compared to sulfamoylphenyl groups (e.g., BG15987 ), which could improve solubility due to sulfonamide polarity.

Biological Relevance: The pyrazolo-pyridine derivative (compound 24 ) demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in acute myeloid leukemia (AML). This highlights the importance of fluorine and pyridinyl groups in enhancing bioactivity.

Synthetic Considerations :

- Yields for carboxamide derivatives range from 67% to 90% , with chromatography and trituration as common purification methods.

- Crystallographic studies (e.g., ) reveal that hydrogen bonding and planar conformations stabilize these molecules, which may correlate with their crystallinity and formulation stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.